molecular formula C12H19N B15321976 (1S)-1-(2-tert-butylphenyl)ethan-1-amine

(1S)-1-(2-tert-butylphenyl)ethan-1-amine

Cat. No.: B15321976
M. Wt: 177.29 g/mol
InChI Key: XIPZRYDPIMXDMH-VIFPVBQESA-N
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Description

(1S)-1-(2-tert-butylphenyl)ethan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-tert-butylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-tert-butylphenylacetic acid.

    Reduction: The carboxylic acid group of 2-tert-butylphenylacetic acid is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to the corresponding amine through an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-tert-butylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid (HNO3), halogens (Cl2, Br2), or sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products

    Oxidation: Imines, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Nitro, halogenated, or sulfonated derivatives

Scientific Research Applications

(1S)-1-(2-tert-butylphenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (1S)-1-(2-tert-butylphenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2-methylphenyl)ethan-1-amine
  • (1S)-1-(2-ethylphenyl)ethan-1-amine
  • (1S)-1-(2-isopropylphenyl)ethan-1-amine

Uniqueness

(1S)-1-(2-tert-butylphenyl)ethan-1-amine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1S)-1-(2-tert-butylphenyl)ethanamine

InChI

InChI=1S/C12H19N/c1-9(13)10-7-5-6-8-11(10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1

InChI Key

XIPZRYDPIMXDMH-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(C)(C)C)N

Canonical SMILES

CC(C1=CC=CC=C1C(C)(C)C)N

Origin of Product

United States

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